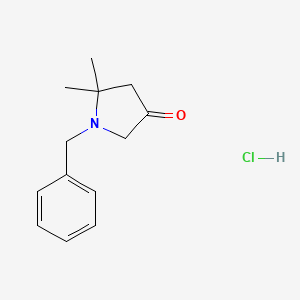

1-Benzyl-5,5-dimethylpyrrolidin-3-one hydrochloride

Description

Properties

IUPAC Name |

1-benzyl-5,5-dimethylpyrrolidin-3-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO.ClH/c1-13(2)8-12(15)10-14(13)9-11-6-4-3-5-7-11;/h3-7H,8-10H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBTSACIHFNKHEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)CN1CC2=CC=CC=C2)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Benzyl-5,5-dimethylpyrrolidin-3-one hydrochloride involves several steps. One common synthetic route includes the reaction of 1-benzylpyrrolidin-3-one with dimethyl sulfate under controlled conditions to introduce the dimethyl groups . The reaction is typically carried out in an inert atmosphere to prevent oxidation and other side reactions. Industrial production methods often involve large-scale batch reactions with stringent control over temperature and pressure to ensure high yield and purity .

Chemical Reactions Analysis

1-Benzyl-5,5-dimethylpyrrolidin-3-one hydrochloride undergoes various chemical reactions, including:

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ketone group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the benzyl position, often using reagents like sodium hydride and alkyl halides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .

Scientific Research Applications

1-Benzyl-5,5-dimethylpyrrolidin-3-one hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Benzyl-5,5-dimethylpyrrolidin-3-one hydrochloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence signal transduction pathways related to inflammation and cell proliferation .

Comparison with Similar Compounds

1-Benzyl-5,5-dimethylpyrrolidin-3-one hydrochloride can be compared with other similar compounds, such as:

1-Benzylpyrrolidin-3-one: Lacks the dimethyl groups, resulting in different chemical reactivity and biological activity.

5,5-Dimethylpyrrolidin-3-one: Lacks the benzyl group, leading to variations in its chemical properties and applications.

1-Benzyl-3-pyrrolidinone: Similar structure but without the dimethyl groups, affecting its stability and reactivity.

The uniqueness of 1-Benzyl-5,5-dimethylpyrrolidin-3-one hydrochloride lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Biological Activity

1-Benzyl-5,5-dimethylpyrrolidin-3-one hydrochloride (CAS Number: 1909308-53-7) is a synthetic compound derived from pyrrolidinone, characterized by its unique molecular structure that includes a benzyl group and two methyl groups at the 5-position. This compound has garnered attention for its potential biological activities, which are critical in various fields, including medicinal chemistry and pharmacology.

The molecular formula of 1-benzyl-5,5-dimethylpyrrolidin-3-one hydrochloride is C₉H₁₃ClN₄O, indicating the presence of nitrogen and a carbonyl group within a five-membered ring structure. Its solubility in water enhances its applicability in biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₃ClN₄O |

| CAS Number | 1909308-53-7 |

| Appearance | White crystalline solid |

| Solubility | Soluble in water |

Biological Activities

Research indicates that 1-benzyl-5,5-dimethylpyrrolidin-3-one hydrochloride exhibits several noteworthy biological activities:

- Neuroprotective Effects : The compound has shown potential neuroprotective properties, particularly in models of neurodegenerative diseases. For instance, studies have indicated that it may inhibit monoamine oxidase (MAO) activity, which is beneficial in preventing neurodegeneration associated with conditions like Alzheimer's disease .

- Antiproliferative Activity : Preliminary studies suggest that the compound may possess antiproliferative effects against various cancer cell lines. This activity could be linked to its ability to modulate autophagy pathways and inhibit mTORC1 signaling, which are crucial for cancer cell survival .

- Serotonin Receptor Modulation : The compound has been investigated for its interactions with serotonin receptors (5-HT6R and 5-HT3R). These interactions are significant as they may contribute to cognitive enhancement and mood stabilization .

The biological activity of 1-benzyl-5,5-dimethylpyrrolidin-3-one hydrochloride can be attributed to its structural features that facilitate interaction with various biological targets:

- Inhibition of MAO : By inhibiting monoamine oxidase, the compound potentially increases levels of neurotransmitters such as serotonin and dopamine, contributing to its neuroprotective effects.

- Modulation of mTOR Pathway : The compound's ability to interfere with mTORC1 signaling suggests a mechanism where it can induce autophagy, thereby promoting cell survival under stress conditions .

Neuroprotective Study

A study published in Nature demonstrated that 1-benzyl-5,5-dimethylpyrrolidin-3-one hydrochloride significantly reduced memory deficits in rodent models induced by scopolamine. The findings highlighted its potential as a therapeutic agent for cognitive impairments associated with aging and neurodegenerative diseases .

Anticancer Activity

In vitro studies on pancreatic cancer cell lines revealed that the compound exhibited submicromolar antiproliferative activity. It was found to disrupt autophagic flux and inhibit mTORC1 reactivation, leading to increased apoptosis of cancer cells .

Q & A

Q. What are the key considerations for synthesizing 1-Benzyl-5,5-dimethylpyrrolidin-3-one hydrochloride?

- Methodological Answer : Synthesis typically involves multi-step reactions starting from pyrrolidine precursors. A common approach includes alkylation of the pyrrolidine ring with benzyl halides under anhydrous conditions, followed by dimethylation at the 5-position using methylating agents like methyl iodide. Acidic workup with HCl yields the hydrochloride salt. Reaction optimization should focus on controlling steric hindrance from the 5,5-dimethyl groups and ensuring complete salt formation via pH titration .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of:

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and stereochemistry.

- Mass spectrometry (HRMS) to verify molecular weight (e.g., 239.8 g/mol as per ).

- HPLC with UV detection (C18 column, 0.1% TFA in water/acetonitrile gradient) to assess purity (>98% recommended for pharmacological studies).

- X-ray crystallography for absolute configuration determination, especially if stereoisomers are present .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer :

- Use fume hoods and gloves to avoid inhalation or dermal exposure.

- Store in airtight containers at 2–8°C to prevent hygroscopic degradation.

- Neutralize waste with 1M NaOH before disposal. Refer to Safety Data Sheets (SDS) for spill management and first-aid measures .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Dose-response validation : Replicate assays across multiple cell lines (e.g., HEK293, HeLa) to confirm target specificity.

- Off-target profiling : Use kinase/GPCR panels to identify confounding interactions.

- Metabolite analysis : LC-MS/MS can detect degradation products that may contribute to variability (e.g., benzyl or dimethylpyrrolidine fragments) .

Q. What strategies optimize stereochemical control during synthesis?

- Methodological Answer :

- Chiral auxiliaries : Use (R)- or (S)-proline derivatives to induce enantioselectivity.

- Asymmetric catalysis : Employ Pd-catalyzed cross-coupling or organocatalysts (e.g., cinchona alkaloids) for stereocenter formation.

- Resolution techniques : Diastereomeric salt formation with tartaric acid derivatives, as demonstrated in related pyrrolidine syntheses .

Q. How can impurity profiles be rigorously analyzed for pharmaceutical-grade material?

- Methodological Answer :

- ICH Q3A-compliant HPLC : Use columns like Waters XBridge BEH C18 (3.5 µm, 4.6 × 150 mm) with a gradient of 10–90% acetonitrile in 0.1% formic acid.

- Reference standards : Compare against known impurities (e.g., benzylethylamine or 3-hydroxyacetophenone derivatives per ).

- Forced degradation studies : Expose to heat (40°C), light (ICH Q1B), and acidic/basic conditions to identify degradation pathways .

Q. What computational tools predict the compound’s pharmacokinetic properties?

- Methodological Answer :

- ADMET prediction : Use SwissADME or ADMETLab 2.0 to estimate logP (e.g., ~2.1), solubility (e.g., -3.2 Log S), and CYP450 interactions.

- Molecular docking : AutoDock Vina or Schrödinger Suite to model binding to targets like sigma-1 receptors or monoamine transporters.

- MD simulations : GROMACS for stability analysis of ligand-target complexes over 100-ns trajectories .

Data Integration and Reproducibility

Q. How can researchers integrate structural data from diverse sources (e.g., X-ray, NMR, MS) to resolve ambiguities?

- Methodological Answer :

- Cross-validate spectra : Overlay experimental ¹H NMR (e.g., δ 1.2–1.4 ppm for dimethyl groups) with simulated data from ACD/Labs or MestReNova.

- Leverage PubChem/ChEMBL : Compare InChI keys (e.g., XIVVOEPXDFGLFB-IYJPBCIQSA-N from ) and bioactivity data.

- Use cheminformatics pipelines : KNIME or Python (RDKit) to align structural descriptors with empirical results .

Q. What experimental designs mitigate batch-to-batch variability in pharmacological studies?

- Methodological Answer :

- Strict QC protocols : Enforce ≥95% purity via HPLC for all batches.

- Stability testing : Monitor decomposition under storage conditions (e.g., -20°C vs. 4°C) using accelerated stability chambers.

- Blinded replicates : Include positive/negative controls (e.g., known agonists/inhibitors) in each assay plate .

Tables for Key Data

| Parameter | Value/Method | Reference |

|---|---|---|

| Molecular Weight | 239.8 g/mol | |

| Recommended HPLC Column | Waters XBridge BEH C18 (3.5 µm) | |

| Chiral Resolution Agent | L-(+)-Tartaric Acid | |

| Predicted logP | 2.1 (SwissADME) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.